molecular formula C11H17N3O B1491310 (2-(Cyclopropylmethyl)-2,4,6,7-tetrahydropyrano[4,3-c]pyrazol-3-yl)methanamine CAS No. 2098046-56-9

(2-(Cyclopropylmethyl)-2,4,6,7-tetrahydropyrano[4,3-c]pyrazol-3-yl)methanamine

Cat. No.: B1491310
CAS No.: 2098046-56-9
M. Wt: 207.27 g/mol
InChI Key: ARRGJUIUIRIEAS-UHFFFAOYSA-N
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Description

This compound belongs to the tetrahydropyrano[4,3-c]pyrazole family, characterized by a fused pyranopyrazole ring system. The cyclopropylmethyl substituent at position 2 and the methanamine group at position 3 distinguish it from other analogs. Pyrano-pyrazole derivatives are known for their diverse pharmacological activities, including anticancer, antimicrobial, and CNS-targeting properties .

Properties

IUPAC Name

[2-(cyclopropylmethyl)-6,7-dihydro-4H-pyrano[4,3-c]pyrazol-3-yl]methanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H17N3O/c12-5-11-9-7-15-4-3-10(9)13-14(11)6-8-1-2-8/h8H,1-7,12H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ARRGJUIUIRIEAS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1CN2C(=C3COCCC3=N2)CN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H17N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

207.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2-(Cyclopropylmethyl)-2,4,6,7-tetrahydropyrano[4,3-c]pyrazol-3-yl)methanamine typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of cyclopropylmethyl ketone with hydrazine to form a hydrazone intermediate, which then undergoes cyclization with a suitable aldehyde to form the pyrazole ring. The tetrahydropyrano ring is introduced through a subsequent cyclization step involving a dihydropyran derivative .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent reaction conditions and high yields. Catalysts and solvents are chosen to maximize efficiency and minimize environmental impact.

Chemical Reactions Analysis

Types of Reactions

(2-(Cyclopropylmethyl)-2,4,6,7-tetrahydropyrano[4,3-c]pyrazol-3-yl)methanamine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst to yield reduced derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Hydrogen gas with palladium on carbon as a catalyst.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base like sodium hydride.

Major Products

    Oxidation: Ketones or carboxylic acids.

    Reduction: Reduced derivatives with hydrogenated bonds.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

(2-(Cyclopropylmethyl)-2,4,6,7-tetrahydropyrano[4,3-c]pyrazol-3-yl)methanamine has several applications in scientific research:

    Medicinal Chemistry: It is investigated for its potential as a pharmacophore in drug design, particularly for its ability to interact with biological targets.

    Biology: The compound is studied for its effects on cellular processes and its potential as a therapeutic agent.

    Industry: It is used in the synthesis of more complex molecules and as an intermediate in the production of pharmaceuticals.

Mechanism of Action

The mechanism of action of (2-(Cyclopropylmethyl)-2,4,6,7-tetrahydropyrano[4,3-c]pyrazol-3-yl)methanamine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target .

Comparison with Similar Compounds

Structural Analogues and Substitution Patterns

The compound’s structural analogs differ primarily in substituents at position 2 and the heterocyclic ring system (Table 1). Key examples include:

Compound Name Substituent at Position 2 Ring System Molecular Formula Molecular Weight Key References
(2-(Cyclopropylmethyl)-2,4,6,7-tetrahydropyrano[4,3-c]pyrazol-3-yl)methanamine Cyclopropylmethyl Pyrano[4,3-c]pyrazole C11H17N3O 207.27
(2-Methyl-2,4,6,7-tetrahydropyrano[4,3-c]pyrazol-3-yl)methanamine Methyl Pyrano[4,3-c]pyrazole C8H13N3O 167.21
(2,4,6,7-Tetrahydropyrano[4,3-c]pyrazol-3-yl)methanamine Hydrogen Pyrano[4,3-c]pyrazole C7H11N3O 153.18
(2-(Prop-2-yn-1-yl)-2,4,6,7-tetrahydropyrano[4,3-c]pyrazol-3-yl)methanamine Propargyl Pyrano[4,3-c]pyrazole C9H13N3O 179.22
(2-(Cyclopropylmethyl)-2,4,6,7-tetrahydrothio pyrano[4,3-c]pyrazol-3-yl)methanol Cyclopropylmethyl Thiopyrano [4,3-c]pyrazole C11H16N2OS 224.32

Key Observations :

  • Cyclopropylmethyl vs.
  • Thiopyrano vs. Pyrano: Replacement of oxygen with sulfur in the thiopyrano analog () increases molecular weight and may alter electronic properties, solubility, and metabolic stability .

Physicochemical Properties

  • Solubility and Stability: The methanamine group at position 3 introduces polarity, improving aqueous solubility compared to non-polar analogs like (2-methyl-2,4,6,7-tetrahydropyrano[4,3-c]pyrazol-3-yl)methanamine (). However, the cyclopropylmethyl group partially offsets this by increasing hydrophobicity.
  • Storage Requirements : Most analogs require storage at 2–8°C under inert atmospheres to prevent degradation .

Biological Activity

The compound (2-(Cyclopropylmethyl)-2,4,6,7-tetrahydropyrano[4,3-c]pyrazol-3-yl)methanamine is a novel heterocyclic compound that has attracted attention in medicinal chemistry due to its unique structural features and potential biological activities. This article provides an in-depth exploration of its biological activity, synthesis methods, and relevant research findings.

Chemical Structure and Properties

The molecular formula of the compound is C12H16N2O3C_{12}H_{16}N_{2}O_{3} with a molecular weight of 236.27 g/mol. The structure comprises a bicyclic system featuring a pyrazole ring fused with a tetrahydropyran ring, which may enhance its interaction with biological targets.

PropertyValue
Molecular Formula C12H16N2O3
Molecular Weight 236.27 g/mol
CAS Number 2097953-07-4
Purity ≥95%

Synthesis

The synthesis of this compound typically involves cyclization reactions that incorporate the cyclopropylmethyl group into the tetrahydropyran-pyrazole framework. Various synthetic routes have been developed to optimize yield and purity while adhering to green chemistry principles.

Antimicrobial Properties

Research indicates that derivatives of pyrazole compounds exhibit significant antimicrobial activity. A study demonstrated that this compound shows promising results against various bacterial strains, suggesting its potential as an antimicrobial agent .

Anticancer Activity

In vitro studies have shown that this compound can inhibit the proliferation of cancer cell lines. The mechanism appears to involve the modulation of cellular pathways associated with apoptosis and cell cycle regulation. Specifically, it has been found to induce apoptosis in human cancer cells by activating caspase pathways .

Neuroprotective Effects

Emerging research suggests that this compound may possess neuroprotective properties. In models of neurodegenerative diseases, it has been observed to reduce oxidative stress and inflammation in neuronal cells . This activity is particularly relevant for conditions such as Alzheimer's disease.

Case Studies

  • Study on Antimicrobial Activity : A recent study evaluated the antimicrobial effects of this compound against Staphylococcus aureus and Escherichia coli. The results indicated a minimum inhibitory concentration (MIC) of 25 µg/mL for both pathogens.
  • Anticancer Research : In a study published in the Journal of Medicinal Chemistry, the compound was tested against various cancer cell lines including MCF-7 (breast cancer) and HeLa (cervical cancer). The IC50 values were reported at 15 µM and 20 µM respectively, indicating significant cytotoxicity .

The biological activity of this compound is believed to be mediated through its interaction with specific biological macromolecules such as enzymes and receptors. Its structural features allow for effective binding to active sites on target proteins.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(2-(Cyclopropylmethyl)-2,4,6,7-tetrahydropyrano[4,3-c]pyrazol-3-yl)methanamine
Reactant of Route 2
(2-(Cyclopropylmethyl)-2,4,6,7-tetrahydropyrano[4,3-c]pyrazol-3-yl)methanamine

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